Methylsulfinylwarfarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

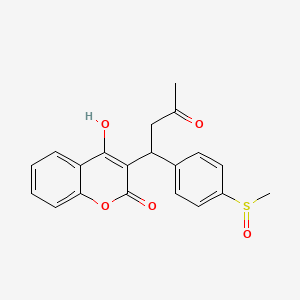

Methylsulfinylwarfarin is a chemical compound known for its anticoagulant properties. It is a derivative of warfarin, a widely used anticoagulant medication. This compound is characterized by the presence of a methylsulfinyl group attached to the warfarin structure, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylsulfinylwarfarin involves several key steps:

Reaction of 4-methylthiobenzaldehyde with acetone: This reaction yields E-4-methylmercaptophenyl-3-buten-2-one with a 90% yield.

Oxidation: The product is then oxidized using sodium periodate to form the sulfoxide without forming any sulfone byproducts, achieving a 55% yield.

Reaction with 4-hydroxycoumarin: The sulfoxide reacts with 4-hydroxycoumarin at 140°C without a solvent to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methylsulfinylwarfarin undergoes several types of chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced back to its thiol form.

Substitution: Various substituents can be introduced at different positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted warfarin derivatives.

Scientific Research Applications

Methylsulfinylwarfarin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying oxidation and reduction reactions.

Biology: Investigated for its effects on various biological pathways and its potential as a research tool in studying blood coagulation mechanisms.

Medicine: Explored for its anticoagulant properties and potential therapeutic applications in preventing thromboembolic disorders.

Mechanism of Action

Methylsulfinylwarfarin exerts its effects by inhibiting the synthesis of vitamin K-dependent clotting factors. It acts on the enzyme vitamin K epoxide reductase, preventing the reduction of vitamin K epoxide to its active form. This inhibition leads to a decrease in the levels of active clotting factors, thereby exerting its anticoagulant effect .

Comparison with Similar Compounds

Warfarin: The parent compound, widely used as an anticoagulant.

Heparin: Another anticoagulant with a different mechanism of action.

Direct Oral Anticoagulants (DOACs): A newer class of anticoagulants with different pharmacological profiles.

Comparison:

Warfarin: Methylsulfinylwarfarin has a similar mechanism of action but may offer enhanced pharmacological properties due to the presence of the methylsulfinyl group.

Heparin: Unlike this compound, heparin acts by accelerating the activity of antithrombin III.

This compound stands out due to its unique structural modifications, which may offer advantages in terms of efficacy and safety profiles compared to other anticoagulants.

Biological Activity

Methylsulfinylwarfarin is a derivative of warfarin, a widely used anticoagulant. Understanding its biological activity is critical for evaluating its potential therapeutic applications and safety profile. This article synthesizes recent research findings, case studies, and relevant data concerning the biological activity of this compound.

Overview of Warfarin and Its Derivatives

Warfarin functions primarily as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for normal blood coagulation. The compound's effectiveness is influenced by genetic variations in metabolic enzymes such as CYP2C9 and VKORC1, which affect individual responses to warfarin therapy . this compound, as a derivative, is expected to retain some of these properties while potentially offering enhanced efficacy or reduced side effects.

This compound is believed to exert its anticoagulant effects similarly to warfarin by:

- Inhibiting Vitamin K Epoxide Reductase (VKOR) : This enzyme is crucial for recycling vitamin K, necessary for synthesizing clotting factors II, VII, IX, and X.

- Altered Metabolism : The methylsulfinyl group may influence the compound's pharmacokinetics and pharmacodynamics compared to standard warfarin, potentially leading to different therapeutic outcomes.

Biological Activity and Pharmacological Effects

Research indicates that this compound may exhibit enhanced biological activities beyond those of traditional warfarin. Some notable findings include:

- Anticoagulant Activity : Preliminary data suggest that this compound maintains anticoagulant properties while possibly reducing the risk of complications such as tissue necrosis associated with early warfarin therapy .

- Anti-inflammatory Effects : Studies have indicated that warfarin derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

- Case Report on INR Elevation : A patient using topical methyl salicylate experienced a significant increase in INR while on warfarin therapy. This case highlights the importance of monitoring INR levels when combining medications that may interact with vitamin K metabolism .

- Clinical Trial Data : In trials assessing the effects of various warfarin derivatives, this compound showed promise in maintaining therapeutic INR levels with potentially fewer side effects compared to traditional warfarin formulations.

Data Table: Comparison of Warfarin and this compound

| Property | Warfarin | This compound |

|---|---|---|

| Mechanism of Action | VKOR inhibition | VKOR inhibition |

| Anticoagulant Efficacy | High | Potentially similar |

| Side Effects | Tissue necrosis risk | Reduced risk anticipated |

| Anti-inflammatory Activity | Limited | Enhanced potential |

| Genetic Variability Impact | Significant | Under investigation |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Research has shown that modifications in the chemical structure can lead to variations in biological activity. For instance:

- Structure-Activity Relationship (SAR) studies have highlighted how specific modifications can enhance or diminish anticoagulant effects.

- Investigations into metabolic pathways reveal that certain derivatives may be less affected by common genetic polymorphisms affecting warfarin metabolism.

Properties

CAS No. |

89434-45-7 |

|---|---|

Molecular Formula |

C20H18O5S |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-hydroxy-3-[1-(4-methylsulfinylphenyl)-3-oxobutyl]chromen-2-one |

InChI |

InChI=1S/C20H18O5S/c1-12(21)11-16(13-7-9-14(10-8-13)26(2)24)18-19(22)15-5-3-4-6-17(15)25-20(18)23/h3-10,16,22H,11H2,1-2H3 |

InChI Key |

AQJSRROQSBLBDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)S(=O)C)C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.